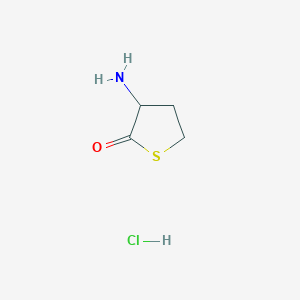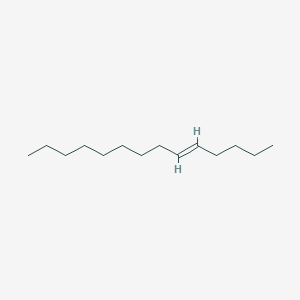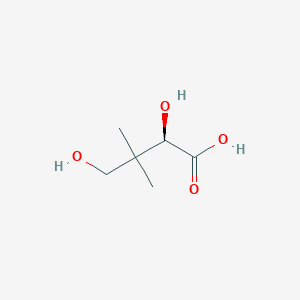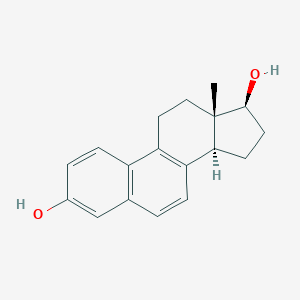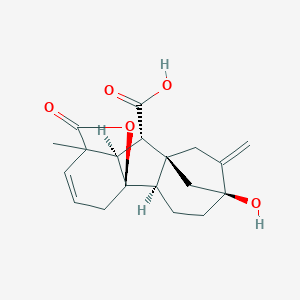
赤霉酸 A5
描述
Gibberellin A5 is a plant hormone that promotes floral development . It is a type of 6-5-6-5 tetracyclic diterpenoid . The molecular formula of Gibberellin A5 is C19H22O5 .
Synthesis Analysis
Gibberellins, including Gibberellin A5, are synthesized in the root and stem apical meristems, young leaves, and seed embryos . They are likely transported through the vascular tissue . The synthesis of gibberellins involves both cell division and cell elongation . In deep-water rice, stimulation of internodes elongation is partly due to increased cell divisions in the intercalary meristems and partly due to elongation of cells of the latter who have divided with cell elongation preceding the cell divisions .Molecular Structure Analysis
Gibberellin A5 has a molecular mass of 330.375 Da . It is a tetracyclic diterpenoid acid .Chemical Reactions Analysis
Gibberellin A5 is involved in various chemical reactions. For example, it has been shown to competitively inhibit a recombinant Arabidopsis GA 3β-Hydroxylase encoded by the GA4 gene .Physical And Chemical Properties Analysis
Gibberellin A5 is a type of 6-5-6-5 tetracyclic diterpenoid . It has a molecular mass of 330.375 Da .科学研究应用
Plant Growth and Development
Gibberellins, including Gibberellin A5, play a crucial role in plant growth and development . They are involved in various processes such as stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .
Dwarfism Rescue in Plants
Gibberellins have been found to rescue the growth of dwarf mutants of pea and maize . This indicates that Gibberellin A5 could potentially be used in genetic engineering to control plant height and growth.
3. Induction of Bolting in Long-Day Rosette Species Gibberellins are known to induce bolting in long-day rosette species . This suggests that Gibberellin A5 could be used to control the flowering time of certain plants, which could be particularly useful in horticulture and agriculture.
Gibberellin Biosynthesis
Research on gibberellin biosynthesis has provided detailed information on the pathways, biosynthetic enzymes, and their genes . Understanding the biosynthesis of Gibberellin A5 could lead to new methods for its production and potential applications in biotechnology.
Regulation of Gibberellin Metabolism
Current research is focused on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . This could lead to the development of strategies to manipulate Gibberellin A5 levels in plants, which could have various applications in agriculture and horticulture.
Gibberellin Transport and Distribution
Recent advances have been made in understanding gibberellin transport and distribution and their relevance to plant development . Understanding how Gibberellin A5 is transported and distributed within plants could provide insights into its role in plant development and could potentially lead to new strategies for improving plant growth and productivity.
作用机制
Target of Action
Gibberellin A5 (GA5), like other gibberellins, primarily targets the DELLA repressors and F-box activators in plants . These are key components of the gibberellin signaling pathway, which regulates plant growth and development . The GA5 also targets NGR5 , a protein that is degraded in the presence of gibberellin receptors .
Mode of Action
The mode of action of GA5 involves its interaction with its targets, leading to changes in plant growth and development. GA5 binds to the GA receptor GID1 , promoting the degradation of NGR5 . This binding inhibits the GA-mediated degradation of NGR5 protein, increasing its stability . Additionally, GA5 can influence the activity of DELLA repressors, which play a role in transcription reprogramming .
Biochemical Pathways
GA5 is part of the gibberellin biosynthesis pathway, which is crucial for plant growth and development . This pathway involves the conversion of GA20 and GA9 into bioactive gibberellins, such as GA1 and GA4 . GA5, being structurally similar to GA20, can be converted into various bioactive gibberellins and their glucosyl conjugates .
Pharmacokinetics
The pharmacokinetics of GA5 in plants involves its metabolism and distribution within the plant. When GA5 was fed to Pharbitis nil cell suspension cultures, it was found that only 7.0% of the radioactivity remained as GA5 after 48 hours . The majority of the radioactivity was found in GA glucosyl conjugate-like metabolites (79.9%), with 13.1% in free GA metabolites .
Result of Action
The action of GA5 results in various molecular and cellular effects in plants. It plays a significant role in plant growth and development, affecting processes such as stem elongation, seed germination, and fruit and flower maturation . The action of GA5 can rescue the growth of dwarf mutants of pea and maize, and induce bolting in long-day rosette species .
Action Environment
The action, efficacy, and stability of GA5 can be influenced by various environmental factors. For instance, environmental stimuli such as light and temperature can affect plant processes by either changing the GA concentrations or altering the responsiveness to GA . Manipulation of phytohormonal content, including gibberellins like GA5, has been suggested as a promising approach towards augmenting environmental stress tolerance in crop plants .
安全和危害
属性
IUPAC Name |
(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16?,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWHLBOPCIHIHW-LUGKBOQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332094 | |
| Record name | Gibberellin A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 443464 | |
CAS RN |
561-56-8 | |
| Record name | Gibberellin A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GA5 influence plant growth?
A1: GA5 itself might not be the active form promoting growth in all plant species. Instead, it often acts as a precursor to other bioactive gibberellins. For instance, GA5 can be converted to GA3 in some plants []. In rice, a species where GA5 alone doesn't induce typical growth responses, it's believed to be converted into a bioactive form before exerting its effects []. In maize shoots, GA5 is converted to GA3 via a biosynthetic pathway that also involves GA20 []. This highlights the complexity and species-specific nature of GA5's role in plant growth.
Q2: Does GA5 interact directly with proteins involved in plant growth regulation?
A2: While GA5's direct interaction with specific protein targets isn't fully elucidated in the provided research, studies using a modified form, 16,17-dihydro GA5 (dihydro GA5), shed light on its potential mechanism. Dihydro GA5 acts as a competitive inhibitor of the enzyme GA 3β-hydroxylase (AtGA3ox1) in Arabidopsis []. This enzyme is crucial for converting GA20 to the growth-active GA1. The inhibition suggests that GA5, or its modified forms, can directly interfere with gibberellin biosynthesis pathways, thereby regulating plant growth [].
Q3: What is the molecular formula and weight of GA5?
A3: The provided research papers don't explicitly state the molecular formula and weight of GA5. To obtain this information, refer to chemical databases or scientific literature specifically dedicated to gibberellin characterization.
Q4: Are there any studies on the material compatibility and stability of GA5? What about its catalytic properties?
A4: The provided research focuses primarily on the biological activity and metabolism of GA5. Information on material compatibility, stability, and catalytic properties is not discussed. These aspects are less relevant in the context of GA5 as a plant hormone and are not within the scope of these studies.
Q5: Are there any studies on the stability and formulation of GA5, its SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, or biomarkers related to its effects?
A7: The research papers primarily focus on understanding GA5's metabolism and biosynthesis in plants [, , , , , , , ]. They don't delve into the detailed pharmacological aspects like stability, formulation, SHE regulations, PK/PD, toxicology, or drug delivery, as these are less relevant to GA5's role as a plant hormone and not the focus of these studies.
Q6: What analytical methods are commonly employed to study GA5?
A8: The research highlights the use of techniques like GC-MS and HPLC for the identification and quantification of GA5 and its metabolites in plant systems [, , , , , , ]. These methods enable researchers to track the metabolic fate of GA5 and understand its conversion into other gibberellins.
Q7: Is there any information available on the environmental impact of GA5 or its degradation pathways?
A7: The studies primarily focus on the endogenous roles of GA5 within plant systems. Data regarding its environmental impact, degradation pathways, or potential ecological effects are not discussed.
Q8: Do the papers provide information on GA5's immunogenicity, interactions with transporters or enzymes, biodegradability, potential alternatives, or its historical context in research?
A10: The provided research centers around elucidating GA5's function and metabolism within plants [, , , , , , , , , , , , , ]. These papers don't discuss aspects like immunogenicity, interactions with mammalian systems, biodegradability outside of plants, or potential substitutes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




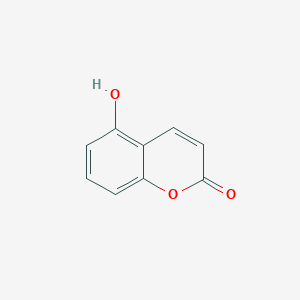
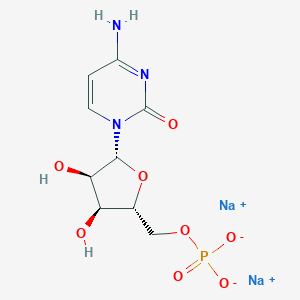

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
